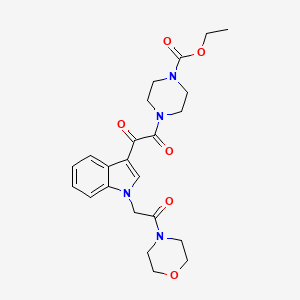

ethyl 4-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-[2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O6/c1-2-33-23(31)26-9-7-25(8-10-26)22(30)21(29)18-15-27(19-6-4-3-5-17(18)19)16-20(28)24-11-13-32-14-12-24/h3-6,15H,2,7-14,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEOHBTHRIXKLCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of ethyl 4-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperazine-1-carboxylate involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Formation of the Indole Derivative: The indole ring is synthesized through a Fischer indole synthesis or other suitable methods.

Attachment of the Morpholine Moiety: The morpholine group is introduced via a nucleophilic substitution reaction.

Formation of the Piperazine Ring: The piperazine ring is synthesized and then coupled with the indole-morpholine intermediate.

Final Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction conditions.

Chemical Reactions Analysis

Ethyl 4-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the morpholine or piperazine rings, introducing different functional groups.

Common reagents used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., H2/Pd), and nucleophiles (e.g., amines, halides). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperazine-1-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Researchers are investigating its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

Industry: It may be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of ethyl 4-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The morpholine and piperazine rings may enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-(2-(1H-Indol-3-yl)ethyl)piperazine-1-carboxylate ()

- Structure: Lacks the oxoacetyl linker and morpholino-2-oxoethyl substituent. Instead, a direct ethyl chain connects the indole to the piperazine.

- Synthesis : Synthesized via tandem hydroformylation/Fischer indolization using rhodium catalysis .

- Relevance : Demonstrates the feasibility of indole-piperazine conjugates in drug discovery, though the absence of the oxoacetyl group may limit its binding versatility compared to the target compound.

4-[2-(1H-Indol-3-yl)-2-oxoacetyl]piperazine-1-carbaldehyde ()

- Structure: Shares the oxoacetyl-indole-piperazine backbone but replaces the ethyl carboxylate with a carbaldehyde group and lacks the morpholino substitution.

- Relevance : Highlights the role of the oxoacetyl linker in connecting aromatic systems to piperazine, a feature critical for molecular recognition in receptor-binding studies .

Ethyl 4-{2-[4-(Methylsulfonyl)phenyl]-2-oxoethyl}piperazine-1-carboxylate ()

- Structure: Replaces the indole-morpholino system with a 4-(methylsulfonyl)phenyl-2-oxoethyl group.

Tert-butyl 4-(3-(1H-indol-3-yl)propyl)piperazine-1-carboxylate Derivatives ()

- Structure : Features a propyl chain linking indole to piperazine, with additional benzoyl substituents.

- Synthetic Approach: Utilizes tosylate intermediates for functionalization, contrasting with the oxoacetyl/morpholino chemistry of the target compound .

- Activity : These derivatives were evaluated for in vitro binding affinity, underscoring the pharmacological relevance of indole-piperazine hybrids .

Structural and Functional Analysis

Table 1: Key Structural Differences

Pharmacological and Physicochemical Considerations

- Lipophilicity: The morpholino and oxoacetyl groups in the target compound may enhance solubility compared to non-polar analogs (e.g., tert-butyl derivatives in ).

- Binding Interactions : The oxoacetyl linker could facilitate hydrogen bonding with biological targets, similar to compounds in and , which showed high affinity for 5-HT1A receptors .

- Metabolic Stability: The morpholino group, known for reducing first-pass metabolism, may offer advantages over sulfonyl or benzoyl substituents .

Biological Activity

Ethyl 4-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperazine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 458.5 g/mol. The compound features a piperazine ring and an indole moiety, both known for their diverse biological activities.

The mechanism of action for this compound likely involves interactions with specific molecular targets, including:

- Enzyme Inhibition : The piperazine structure may act as an inhibitor for enzymes such as acetylcholinesterase, which is crucial in neurodegenerative disease treatments.

- Receptor Modulation : The indole group can participate in pi-stacking interactions and hydrogen bonding, potentially modulating receptor activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Cytotoxicity : Related compounds have shown cytotoxic effects against various cancer cell lines, suggesting this compound may also possess similar capabilities.

Antimicrobial Activity

The antimicrobial potential of this compound has been explored, revealing efficacy against various bacterial strains:

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |

This suggests potential as a lead compound for developing new antibiotics.

Neuroprotective Effects

In vitro studies suggest that derivatives of piperazine can protect neuronal cells from oxidative stress. While specific data on this compound is limited, its structural similarities to known neuroprotective agents indicate potential efficacy in neuroprotection.

Study 1: Anticancer Efficacy

A study published in 2020 evaluated the anticancer properties of thiazole derivatives, including those similar to this compound. The results showed significant cytotoxicity against human cancer cell lines with IC50 values indicating potent activity.

Study 2: Antimicrobial Properties

Research conducted on the antimicrobial effects of thiazole-containing compounds revealed that this compound exhibited substantial inhibition against various bacterial strains, indicating its potential as an antibacterial agent.

Study 3: Neuroprotective Effects

In vitro studies have demonstrated that derivatives of piperazine can protect neuronal cells from oxidative stress. Although specific data on this compound is limited, its structural similarities to known neuroprotective agents suggest potential efficacy in neuroprotection.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.